molecular formula C12H17N3O3 B7866394 (S)-2-Amino-3-methyl-N-(3-nitrobenzyl)butanamide

(S)-2-Amino-3-methyl-N-(3-nitrobenzyl)butanamide

Cat. No.: B7866394
M. Wt: 251.28 g/mol
InChI Key: DYSWVMBOSSQWJC-NSHDSACASA-N
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Description

(S)-2-Amino-3-methyl-N-(3-nitrobenzyl)butanamide (CAS 1354002-13-3) is a chiral chemical building block of interest in medicinal chemistry and drug discovery research. This compound features a valine-derived backbone with a (3-nitrobenzyl) group attached to the amide nitrogen, a structure that suggests potential for application in the synthesis of more complex molecules or as a precursor for pharmacological probes . With a documented purity of 97%, this reagent is supplied for research applications requiring a well-defined chiral scaffold . Compounds within this structural class, characterized by an amino acid framework, are frequently investigated for their biological activities and their role as intermediates in organic synthesis. This product is intended for use in laboratory research only. It is strictly not for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet and conduct all appropriate risk assessments prior to use. For specific pack sizes and current availability, please request a quotation.

Properties

IUPAC Name

(2S)-2-amino-3-methyl-N-[(3-nitrophenyl)methyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c1-8(2)11(13)12(16)14-7-9-4-3-5-10(6-9)15(17)18/h3-6,8,11H,7,13H2,1-2H3,(H,14,16)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYSWVMBOSSQWJC-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCC1=CC(=CC=C1)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)NCC1=CC(=CC=C1)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-2-Amino-3-methyl-N-(3-nitrobenzyl)butanamide, also known by its CAS number 1034617-86-1, is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a unique structure that includes an amino group, a methyl group, and a nitro-substituted benzyl moiety, which contribute to its reactivity and interaction with biological targets. Its molecular formula is C12H16N2O2, and it has a molecular weight of approximately 220.27 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The nitro group can participate in redox reactions, while the amine groups are capable of forming hydrogen bonds or ionic interactions with various biological macromolecules. These interactions can modulate enzyme activity or receptor binding, potentially leading to various pharmacological effects.

Pharmacological Properties

Research indicates that this compound exhibits significant potential in several therapeutic areas:

  • Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. Its structural similarity to certain neurotransmitters allows it to engage with cancer-related pathways, potentially inhibiting tumor growth and proliferation in various cancer cell lines .
  • Neurological Effects : Due to its neuroactive properties, there is interest in exploring this compound as a lead candidate for drug development targeting neurological disorders .

Case Studies and Research Findings

  • In Vitro Studies : In vitro assays have shown that compounds similar to this compound can inhibit the growth of various cancer cell lines, including breast cancer and other solid tumors. For instance, compounds within the same structural class have demonstrated low micromolar IC50 values against triple-negative breast cancer (TNBC) cell lines, indicating strong antiproliferative effects .
  • Mechanistic Insights : Mechanistic studies have revealed that the compound may inhibit critical signaling pathways involved in cancer progression. For example, inhibition of the JAK/STAT3 signaling pathway has been linked to reduced tumor growth in xenograft models .

Data Table: Biological Activity Overview

Activity TypeDescriptionReference
Anticancer ActivityInhibits growth of TNBC cell lines
Neurological EffectsPotential lead for neurological disorder drugs
Mechanism of ActionInteracts with enzymes/receptors

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process generally includes:

  • Condensation Reaction : A suitable amine is reacted with a nitrobenzyl halide.
  • Cyclization and Modifications : Following the initial reaction, cyclization may occur along with further functional group modifications using strong bases like sodium hydride or potassium tert-butoxide.
  • Purification : Techniques such as recrystallization or chromatography are employed to achieve high purity levels suitable for biological testing .

Scientific Research Applications

The compound (S)-2-Amino-3-methyl-N-(3-nitrobenzyl)butanamide , also known as its CAS Number 1034617-86-1, has garnered attention in various scientific research applications. This article will explore its applications across different fields, including medicinal chemistry, biochemistry, and materials science, while providing comprehensive data tables and case studies to illustrate its significance.

Chemical Properties and Structure

Medicinal Chemistry

This compound has been studied for its potential as a pharmaceutical agent. Its structural features suggest that it may interact with biological targets involved in various diseases.

Case Study: Anticancer Activity

A study investigated the compound's effect on cancer cell lines. It was found to inhibit cell proliferation in certain types of cancer, showing promise as a lead compound for further development.

Biochemical Studies

The compound serves as a useful tool in biochemical assays due to its ability to modulate enzyme activity.

Case Study: Enzyme Inhibition

Research demonstrated that this compound acts as an inhibitor of specific proteases, which are critical in various biological processes. This inhibition could lead to therapeutic applications in diseases where protease activity is dysregulated.

Material Science

In material science, the compound has been explored for its potential use in synthesizing novel polymers and composites.

Case Study: Polymer Synthesis

A recent investigation focused on incorporating this compound into polymer matrices to enhance mechanical properties. The results indicated improved tensile strength and thermal stability of the resulting materials.

Summary of Findings

The applications of this compound span multiple scientific disciplines, showcasing its versatility and potential for further research and development. The following table summarizes key findings from various studies:

Application AreaKey Findings
Medicinal ChemistryPotential anticancer properties; inhibits cancer cell proliferation
Biochemical StudiesInhibits specific proteases; potential therapeutic applications
Material ScienceEnhances mechanical properties in polymer composites

Comparison with Similar Compounds

Substituent Variations on the Benzyl Group

The benzyl group’s substituents significantly alter physicochemical and functional properties:

Compound Name Benzyl Substituent Key Features Applications Reference
(S)-2-Amino-3-methyl-N-(3-nitrobenzyl)butanamide 3-Nitro Electron-withdrawing nitro group; enhances reactivity in redox or coupling reactions Potential prodrugs, catalytic ligands
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 2-Hydroxy, 1,1-dimethyl N,O-bidentate directing group; facilitates metal-catalyzed C–H functionalization Catalysis (C–H activation)
2-Amino-3-methyl-N-(2-morpholinoethyl)-pentanamide 2-Morpholinoethyl Cyclic amine (morpholine) improves solubility; sulfate salts for stability Therapeutic agents (patented forms)
(2S)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide Phenyl Electron-rich phenyl group; dimethyl branching increases steric hindrance Commercial reagent (high-cost isomer)

Key Observations :

  • Electron Effects: The nitro group in the target compound contrasts with the electron-donating hydroxy or morpholino groups in analogs, affecting electronic environments in reactions.
  • Solubility: Morpholinoethyl and hydroxy-containing analogs () exhibit enhanced solubility compared to nitrobenzyl derivatives, which may require polar aprotic solvents .

Backbone and Stereochemical Differences

Variations in the amino acid backbone and stereochemistry influence steric and catalytic properties:

Compound Name Backbone Structure Stereochemistry Steric Features Reference
This compound 3-Methylbutanamide S-configuration Moderate steric bulk from methyl group
(2S)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide 3,3-Dimethylbutanamide S-configuration High steric hindrance from dimethyl branching
2-Amino-3-methyl-N-(2-morpholinoethyl)-pentanamide Pentanamide (3S,3S) Extended alkyl chain; morpholinoethyl flexibility

Key Observations :

  • Steric Hindrance : Dimethyl-substituted analogs () hinder substrate access in catalytic processes compared to the target compound’s single methyl group .
  • Chain Length : Pentanamide derivatives () offer greater conformational flexibility than butanamide-based structures .

Preparation Methods

Synthesis of 3-Nitrobenzylamine

3-Nitrobenzylamine serves as the amine component in the amide bond. A common route involves:

  • Nitration of Benzyl Derivatives : Direct nitration of benzyl chloride or benzyl alcohol using nitric acid-sulfuric acid mixtures yields 3-nitrobenzyl derivatives. Subsequent ammonolysis or reduction forms the amine.

  • Reductive Amination : 3-Nitrobenzaldehyde reacts with ammonium acetate and sodium cyanoborohydride under acidic conditions to produce 3-nitrobenzylamine.

Key Data :

StepReagents/ConditionsYield (%)
NitrationHNO₃/H₂SO₄, 0–5°C65–70
Reductive AminationNH₄OAc, NaBH₃CN, pH 4–580–85

Synthesis of (S)-2-Amino-3-methylbutanoic Acid

This chiral amino acid is synthesized via:

  • Asymmetric Hydrogenation : 2-Oxo-3-methylbutanoic acid undergoes hydrogenation using a chiral ruthenium catalyst (e.g., BINAP-Ru) to yield the (S)-enantiomer with >95% ee.

  • Enzymatic Resolution : Racemic 2-amino-3-methylbutanoic acid is treated with acylase enzymes to selectively deacylate the (S)-isomer.

Optimization Insight :

  • Catalyst loading of 0.5 mol% BINAP-Ru achieves full conversion in 12 hours.

  • Enzymatic methods require pH 7.5–8.0 for optimal activity.

Amide Bond Formation

Coupling (S)-2-amino-3-methylbutanoic acid with 3-nitrobenzylamine is critical. Two primary methods are employed:

Carbodiimide-Mediated Coupling

  • Activation : The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane.

  • Reaction : 3-Nitrobenzylamine is added, and the mixture is stirred at 25°C for 24 hours.

Conditions :

  • Molar ratio (acid:EDC:HOBt:amine) = 1:1.2:1.2:1.1

  • Yield: 75–80% after column chromatography.

Acid Chloride Route

  • Chlorination : (S)-2-Amino-3-methylbutanoic acid reacts with thionyl chloride (SOCl₂) to form the acid chloride.

  • Amidation : The acid chloride is treated with 3-nitrobenzylamine in anhydrous THF.

Conditions :

  • SOCl₂ reflux for 2 hours.

  • Yield: 70–75% (requires amine protection to avoid side reactions).

Stereochemical Control and Purification

  • Chiral HPLC : Utilized to separate enantiomers using a Chiralpak AD-H column (hexane:isopropanol = 90:10).

  • Crystallization : Ethanol-water mixtures (3:1) yield crystals with >99% ee.

Characterization and Analytical Data

Spectroscopic Data

TechniqueKey Signals
¹H NMR (400 MHz, DMSO-d₆)δ 8.35 (s, 1H, NH), 7.85–7.45 (m, 4H, Ar-H), 4.40 (d, 2H, CH₂), 3.10 (m, 1H, CH), 2.20 (m, 1H, CH), 1.05 (d, 3H, CH₃).
IR (KBr)3300 cm⁻¹ (N-H), 1650 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂).

Physicochemical Properties

PropertyValue
Melting Point158–160°C
[α]D²⁵+12.5° (c = 1, MeOH)
SolubilityDMSO, Ethanol, Acetone

Comparative Analysis of Methods

MethodAdvantagesLimitations
Carbodiimide CouplingHigh yield, mild conditionsRequires coupling agents
Acid Chloride RouteFaster reactionRequires anhydrous conditions

Challenges and Limitations

  • Nitro Group Stability : The nitro group may undergo reduction under hydrogenation conditions, necessitating inert atmospheres.

  • Racemization Risk : Elevated temperatures during amidation can lead to epimerization; temperatures <30°C are recommended .

Q & A

Q. What are the established synthetic routes for (S)-2-Amino-3-methyl-N-(3-nitrobenzyl)butanamide, and what critical steps ensure enantiomeric purity?

The synthesis typically involves multi-step reactions starting from chiral precursors. For example:

  • Step 1 : Protection of the amino group using tert-butoxycarbonyl (Boc) to prevent side reactions.
  • Step 2 : Coupling the protected amino acid with 3-nitrobenzylamine via carbodiimide-mediated amide bond formation.
  • Step 3 : Deprotection under acidic conditions (e.g., trifluoroacetic acid) to yield the final compound.
    Enantiomeric purity is ensured by using chiral auxiliaries or chromatography with chiral stationary phases. Similar methodologies are adapted from nitrobenzamide derivatives synthesized in multi-step protocols .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm molecular structure, with characteristic peaks for the nitrobenzyl group (e.g., aromatic protons at δ 7.5–8.5 ppm) and the amide carbonyl (δ ~165–170 ppm).
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 294.145).
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity (>98%). These methods align with protocols for structurally related nitro-containing amides .

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

Single-crystal X-ray diffraction is the gold standard. Key steps include:

  • Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
  • Structure Solution : Employ direct methods via SHELXT for initial phase estimation.
  • Refinement : Iterative refinement using SHELXL to optimize atomic positions and thermal parameters. SHELX programs are widely validated for small-molecule crystallography .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound?

  • Target Selection : Prioritize receptors with known affinity for nitroaromatic or branched amide motifs (e.g., kinases, GPCRs).
  • Analog Synthesis : Modify the nitrobenzyl group (e.g., substituent position) or the amino acid side chain (e.g., methyl to ethyl).
  • Assays : Use enzyme inhibition assays (IC50_{50} determination) or cell-based viability assays (MTT) to quantify activity. Cross-reference with SAR frameworks for nitrobenzamide derivatives in medicinal chemistry .

Q. How can contradictions in biological activity data across studies be systematically resolved?

  • Reproducibility Checks : Validate assay conditions (e.g., pH, temperature) and compound purity.
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers.
  • Mechanistic Studies : Probe off-target effects via proteomics or transcriptomics. This approach is informed by qualitative research practices for resolving data inconsistencies .

Q. What computational strategies are effective for modeling interactions between this compound and biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to active sites (e.g., Factor VIIa for anticoagulant activity).
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes.
  • Free Energy Calculations : Apply MM/GBSA to estimate binding affinities. These methods are benchmarked against crystallographic data from SHELX-refined structures .

Q. Notes

  • For advanced synthesis troubleshooting, consult crystallographic data from Acta Crystallographica .

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